![molecular formula C19H27NO2S B1675642 5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one CAS No. 107889-31-6](/img/structure/B1675642.png)
5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one
概要
説明
LY256548は、その抗炎症特性で知られる合成化合物です。 これはLY178002のN-メチルアナログであり、ホスホリパーゼA2、5-リポキシゲナーゼ、および脂肪酸シクロオキシゲナーゼの酵素活性を阻害します 。 これらの酵素は炎症性メディエーターの産生に関与しており、LY256548は関節炎などの炎症性疾患の潜在的な治療薬となります .
準備方法
LY256548の合成には、N-メチル基を導入することでLY178002を修飾することが含まれます。合成経路には通常、次の手順が含まれます。
出発物質: 合成は5-[3,5-ビス(1,1-ジメチルエチル)-4-ヒドロキシフェニル]メチレン-4-チアゾリジンオンから始まります。
N-メチル化: N-メチル基の導入は、ヨウ化メチルまたは同様のメチル化剤を塩基性条件下で使用してメチル化反応によって達成されます.
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製され、LY256548を純粋な形で得ます。
LY256548の工業生産方法は、これらの合成手順をスケールアップし、最終生成物の純度と一貫性を確保する必要があるでしょう。
化学反応の分析
LY256548は、いくつかの種類の化学反応を受けます。
酸化: LY256548は、さまざまな酸化された誘導体を形成するために酸化することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、LY256548を還元された形態に変換することができます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。
置換: LY256548は、官能基が他の基に置き換えられる置換反応を受けることができます。置換反応の一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
LY256548は、いくつかの科学研究への応用があります。
科学的研究の応用
LY256548 has several scientific research applications:
作用機序
LY256548は、ホスホリパーゼA2、5-リポキシゲナーゼ、および脂肪酸シクロオキシゲナーゼの酵素活性を阻害することで作用を発揮します 。これらの酵素は、ロイコトリエンやプロスタグランジンなどの炎症性メディエーターの産生に関与しています。 これらの酵素を阻害することにより、LY256548はこれらのメディエーターの産生を減らし、炎症を軽減します .
類似化合物との比較
LY256548は、親化合物であるLY178002と類似しています。 両方の化合物は、同じ酵素を阻害し、同様の抗炎症特性を持っています 。 LY256548はN-メチル基を持っており、これはその効力と薬物動態特性に影響を与える可能性があります 。他の類似化合物には以下が含まれます。
LY178002: LY256548の親化合物で、その抗炎症特性で知られています.
SK&F 86002: アラキドン酸のリポキシゲナーゼとシクロオキシゲナーゼによる代謝を阻害する、構造的に新規な抗炎症剤です.
特性
| 107889-31-6 | |
分子式 |
C19H27NO2S |
分子量 |
333.5 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H27NO2S/c1-18(2,3)13-8-12(9-14(16(13)21)19(4,5)6)10-15-17(22)20(7)11-23-15/h8-10,21H,11H2,1-7H3/b15-10- |
InChIキー |
IXCMEASJCGKKQS-GDNBJRDFSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(CS2)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene-N-methyl-4-thiazolidinone LY 25648 LY-256548 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

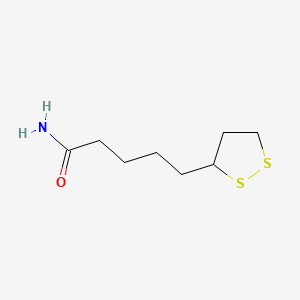
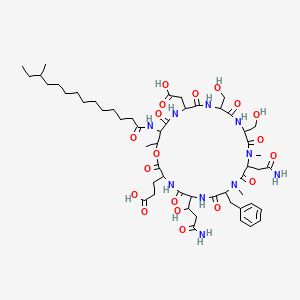
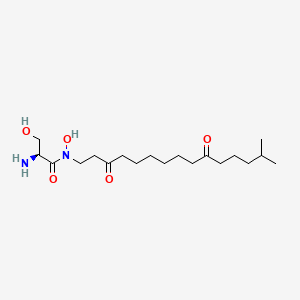

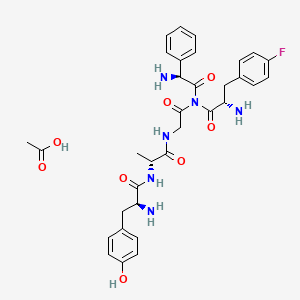
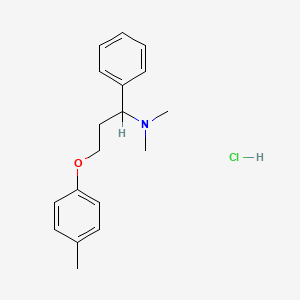

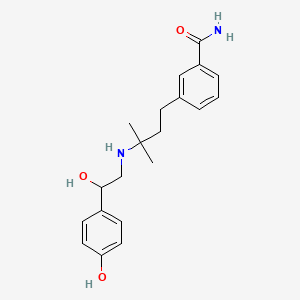
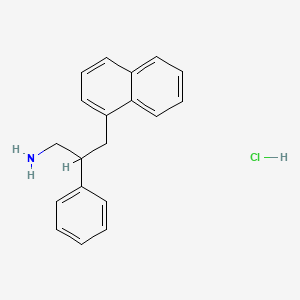


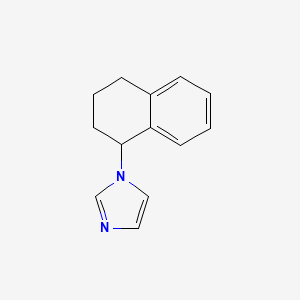
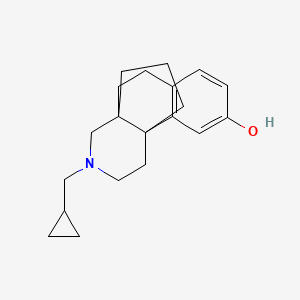
![(2S)-N-[(2R)-1-[[2-[[1-(dimethylamino)-3-phenylpropan-2-yl]-ethylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1675581.png)
